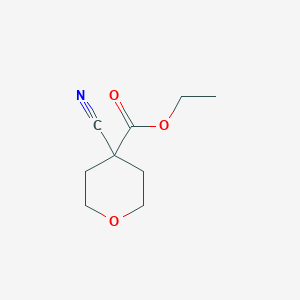

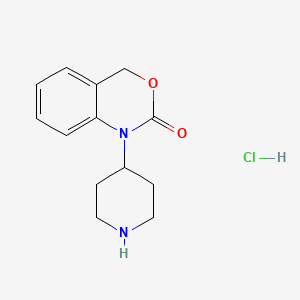

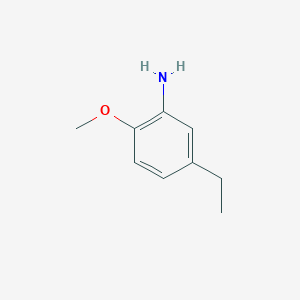

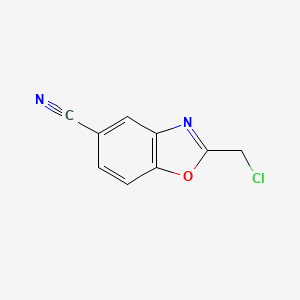

2-(Chloromethyl)-1,3-benzoxazole-5-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "2-(Chloromethyl)-1,3-benzoxazole-5-carbonitrile" is a functionalized benzoxazole, which is a class of heterocyclic aromatic organic compounds. Benzoxazoles are known for their diverse pharmacological activities and are often used as precursors in the synthesis of various derivatives with potential applications in medicinal chemistry and material science .

Synthesis Analysis

The synthesis of benzoxazole derivatives typically involves the functionalization of the benzoxazole core. For instance, a method for synthesizing N-[3-(chloromethyl)-1,2-benzisoxazol-5-yl]acetamide, a related compound, has been described, which could serve as a precursor for the preparation of 3,5-disubstituted benzoxazoles . Although the exact synthesis of "2-(Chloromethyl)-1,3-benzoxazole-5-carbonitrile" is not detailed in the provided papers, similar synthetic strategies may be employed, such as chlorination reactions or nucleophilic substitutions .

Molecular Structure Analysis

The molecular structure of benzoxazole derivatives can be elucidated using various spectroscopic techniques such as IR, NMR, and mass spectrometry. For example, the structure of a chloromethyl benzoxazole compound was established by these methods . X-ray crystallography can also provide detailed insights into the solid-state structure, as demonstrated for a related nitropyridine carbonitrile compound .

Chemical Reactions Analysis

Benzoxazole derivatives can undergo a variety of chemical reactions, including nucleophilic substitutions and condensations. For instance, N-chloromethyl-2-thiono-benzoxazoles can react with different nucleophiles to form s-triazolo- and 1,2,4-oxadiazolo fused systems . The reactivity of the chlorine atom in chloro-substituted oxazoles towards N-, O-, and S-nucleophiles has been investigated, which is relevant for understanding the chemical behavior of "2-(Chloromethyl)-1,3-benzoxazole-5-carbonitrile" .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoxazole derivatives can be influenced by their substituents. For example, the absorption and fluorescence properties of a nitropyridine carbonitrile were studied, showing maximum absorption and emission at specific wavelengths, which could be affected by solvent interactions . Similarly, the physical properties of "2-(Chloromethyl)-1,3-benzoxazole-5-carbonitrile" would be expected to depend on its molecular structure and the nature of its substituents.

Aplicaciones Científicas De Investigación

Antifungal Scaffold

2-(Chloromethyl)-1,3-benzoxazole-5-carbonitrile, a variant of 1,3-benzoxazole-4-carbonitrile, has been identified as a potential antifungal scaffold. Research by Kuroyanagi et al. (2010) found that 1,3-benzoxazole-4-carbonitrile exhibited moderate growth inhibition against Candida species, suggesting its utility in antifungal therapies (J. Kuroyanagi et al., 2010).

Synthesis and Reactivity

The reactivity of chlorine in derivatives of 1,3-oxazole-4-carbonitrile, which is structurally similar to 2-(Chloromethyl)-1,3-benzoxazole-5-carbonitrile, was explored by Kornienko et al. (2014). They studied the chlorination process and reactivity with various nucleophiles, shedding light on potential chemical transformations of similar compounds (A. Kornienko et al., 2014).

In Vivo Antifungal Efficacy

Further research by Kuroyanagi et al. (2011) on 1,3-benzoxazole-4-carbonitriles, which are chemically related to 2-(Chloromethyl)-1,3-benzoxazole-5-carbonitrile, demonstrated potent in vivo efficacy against Candida infection models in mice, indicating the potential of these compounds in antifungal applications (J. Kuroyanagi et al., 2011).

Structural Analysis

Ergin et al. (1994) conducted a study on a compound closely related to 2-(Chloromethyl)-1,3-benzoxazole-5-carbonitrile, providing insights into the structural characteristics and bonding properties, which can be relevant for understanding the chemical behavior of similar compounds (Ö. Ergin et al., 1994).

Antimicrobial Activity

Tekiner-Gulbas et al. (2004) explored the antimicrobial activities of benzoxazole derivatives, closely related to 2-(Chloromethyl)-1,3-benzoxazole-5-carbonitrile, indicating their potential as broad-spectrum antimicrobial agents (B. Tekiner-Gulbas et al., 2004).

Mecanismo De Acción

Mode of Action

It’s important to note that the mode of action of a compound is determined by its interaction with its targets, leading to changes in cellular processes .

Biochemical Pathways

Biochemical pathways are a series of chemical reactions that take a starting molecule and modify it, step-by-step, through a series of metabolic intermediates, eventually yielding a final product .

Result of Action

The molecular and cellular effects of 2-(Chloromethyl)-1,3-benzoxazole-5-carbonitrile’s action are currently unknown. These effects are typically observed as changes in cellular function or behavior as a result of the compound’s interaction with its targets .

Direcciones Futuras

Given the lack of information on 2-(Chloromethyl)-1,3-benzoxazole-5-carbonitrile, future research could focus on elucidating its synthesis, physical and chemical properties, potential biological activity, and safety profile. This compound could also be used as a starting point for the synthesis of new benzoxazole derivatives with potential applications in various fields .

Propiedades

IUPAC Name |

2-(chloromethyl)-1,3-benzoxazole-5-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClN2O/c10-4-9-12-7-3-6(5-11)1-2-8(7)13-9/h1-3H,4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRJGTMOTYBEPCM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C#N)N=C(O2)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.60 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-methoxy-1H-benzo[d]imidazole-2-carboxylic acid](/img/structure/B1322285.png)

![tert-Butyl 4-[acetyl(methyl)amino]piperidine-1-carboxylate](/img/structure/B1322291.png)